ソラフェニブトシラート

概要

説明

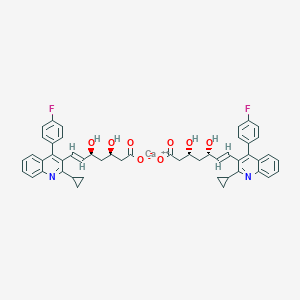

ソラフェニブトシラートは、ビアリール尿素であり、経口マルチキナーゼ阻害剤です。 腫瘍細胞の増殖と腫瘍血管新生に関与する細胞表面チロシンキナーゼ受容体および下流の細胞内キナーゼを標的としています 。 ソラフェニブトシラートは、切除不能な肝細胞癌、進行性腎細胞癌、および分化型甲状腺癌の治療に承認されています 。 ネクサバールという商品名で販売されています .

科学的研究の応用

Sorafenib tosylate has a wide range of scientific research applications, including :

Chemistry: Used as a model compound for studying kinase inhibitors and their interactions with various targets.

Biology: Investigated for its effects on cell signaling pathways and its role in inhibiting tumor growth.

Medicine: Extensively used in clinical trials for the treatment of various cancers, including hepatocellular carcinoma, renal cell carcinoma, and thyroid carcinoma.

Industry: Employed in the development of drug delivery systems, such as nanocarriers, to improve its bioavailability and reduce side effects.

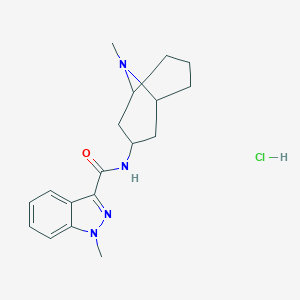

作用機序

ソラフェニブトシラートは、c-CRAF、BRAF、および変異BRAFを含む複数の細胞内キナーゼを阻害することにより、腫瘍細胞の増殖を減少させるキナーゼ阻害剤です 。 腫瘍細胞の増殖と血管新生に関与する細胞表面チロシンキナーゼ受容体および下流の細胞内キナーゼを標的としています 。 ソラフェニブ治療はオートファジーを誘導し、これにより腫瘍の増殖が抑制される可能性があります .

類似の化合物との比較

類似の化合物

スニチニブ: 同様の適応症に使用される別のマルチキナーゼ阻害剤。

パゾパニブ: 腎細胞癌および軟部肉腫の治療に使用されるキナーゼ阻害剤。

レゴラフェニブ: 転移性大腸癌および胃腸間質腫瘍の治療に使用されるキナーゼ阻害剤。

ソラフェニブトシラートの独自性

ソラフェニブトシラートは、血管新生を促進するRAFキナーゼと受容体チロシンキナーゼの両方を標的とする、キナーゼ阻害の幅広いスペクトルにより、ユニークです 。 また、抗腫瘍効果に寄与する可能性のある、オートファジーを誘導する能力でも知られています .

生化学分析

Biochemical Properties

Sorafenib tosylate targets cell surface tyrosine kinase receptors and downstream intracellular kinases that are implicated in tumor cell proliferation and tumor angiogenesis . It inhibits multiple intracellular kinases, including c-CRAF, BRAF, and mutant BRAF .

Cellular Effects

Sorafenib tosylate has been shown to decrease tumor cell proliferation in vitro . It attenuates tumor growth of human tumor xenografts in immunocompromised mice, reduces tumor angiogenesis, and increases tumor apoptosis in models of hepatocellular carcinoma, renal cell carcinoma, and differentiated thyroid carcinoma .

Molecular Mechanism

Sorafenib tosylate’s mechanism of action involves inhibiting many protein kinases, including VEGFR, PDGFR, and RAF kinases . Of the RAF kinases, sorafenib tosylate is more selective for c-Raf than B-RAF . It also induces autophagy, which may suppress tumor growth .

Temporal Effects in Laboratory Settings

Sorafenib tosylate undergoes oxidative metabolism by CYP3A4 in the liver, as well as glucuronidation by UGT1A9 in the liver and kidneys . At steady-state, sorafenib tosylate accounts for 70-85% of the circulating analytes in plasma .

Dosage Effects in Animal Models

In a study involving tumor-bearing dogs, sorafenib tosylate was administered at an intended dose of 3 mg/kg . Mean sorafenib levels declined by over 70% relative to peak serum concentrations by 24 hours in all dogs, suggesting the value of at least twice-daily administration . Doses of 3 mg/kg were well-tolerated, and no patients in the study experienced adverse events that were attributable to sorafenib tosylate .

Metabolic Pathways

Sorafenib tosylate undergoes oxidative metabolism by CYP3A4 in the liver, as well as glucuronidation by UGT1A9 in the liver and kidneys . About eight metabolites of sorafenib tosylate have been identified, of which five were detected in plasma .

Transport and Distribution

It is known that sorafenib tosylate undergoes oxidative metabolism in the liver and kidneys, suggesting that it may be transported to these organs for metabolism .

準備方法

合成ルートと反応条件

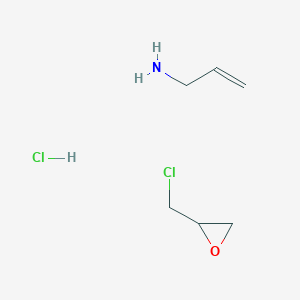

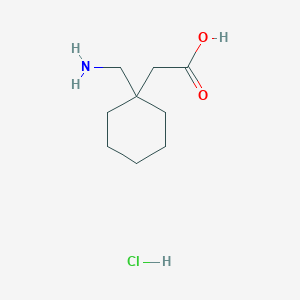

ソラフェニブトシラートの調製には、いくつかの工程が含まれます。主要な中間体の1つは、4-クロロ-3-(トリフルオロメチル)アニリンであり、一連の反応を受けて最終生成物を生成します。 プロセスには、次のステップが含まれます :

中間体の生成: 4-クロロ-3-(トリフルオロメチル)アニリンをホスゲンと反応させて、4-クロロ-3-(トリフルオロメチル)フェニルイソシアネートを生成します。

カップリング反応: このイソシアネートを次に4-アミノフェノールと反応させて、4-[4-(4-クロロ-3-(トリフルオロメチル)フェニル)ウレイド]フェノールを生成します。

エーテル生成: この中間体を2-クロロ-N-メチルピリジン-3-カルボキサミドと反応させて、ソラフェニブを生成します。

トシル化: 最後に、ソラフェニブをp-トルエンスルホン酸を使用してトシル化して、ソラフェニブトシラートを生成します。

工業生産方法

ソラフェニブトシラートの工業生産には、高収率と高純度を確保するために、反応条件を最適化する必要があります。 プロセスには、一般的にエタノールやメタノールなどの溶媒を使用し、反応は制御された温度と圧力下で行われます .

化学反応の分析

反応の種類

ソラフェニブトシラートは、次のものを含むさまざまな化学反応を起こします。

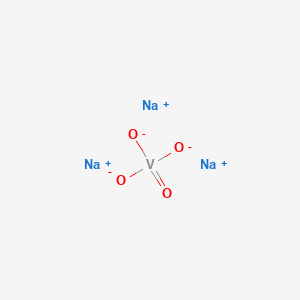

酸化: ソラフェニブは、主にシトクロムP450酵素(CYP3A4)およびウリジンジホスフェートグルクロン酸転移酵素(UGT1A9)によって肝臓で酸化することができます.

還元: ソラフェニブトシラートでは、還元反応はあまり一般的ではありません。

置換: この化合物は、特にクロロ基とトリフルオロメチル基で、求核置換反応を起こす可能性があります。

一般的な試薬と条件

酸化: 一般的な試薬には、シトクロムP450酵素とUGT1A9があります。

置換: 求核剤(例:アミン、チオール)などの試薬は、穏やかな条件下で使用できます。

生成される主な生成物

酸化: 主な生成物には、糞便と尿中に排泄される酸化代謝物が含まれます.

置換: ソラフェニブトシラートの置換誘導体。

科学研究への応用

ソラフェニブトシラートは、次のような広範囲の科学研究への応用があります :

化学: キナーゼ阻害剤とそのさまざまな標的との相互作用を研究するためのモデル化合物として使用されます。

生物学: 細胞シグナル伝達経路への影響と、腫瘍の増殖を阻害する役割について調査されています。

医学: 肝細胞癌、腎細胞癌、甲状腺癌などのさまざまな癌の治療のための臨床試験で広く使用されています。

産業: 生体利用率を高め、副作用を軽減するために、ナノキャリアなどの薬物送達システムの開発に用いられています。

類似化合物との比較

Similar Compounds

Sunitinib: Another multikinase inhibitor used for similar indications.

Pazopanib: A kinase inhibitor used for the treatment of renal cell carcinoma and soft tissue sarcoma.

Regorafenib: A kinase inhibitor used for the treatment of metastatic colorectal cancer and gastrointestinal stromal tumors.

Uniqueness of Sorafenib Tosylate

Sorafenib tosylate is unique due to its broad spectrum of kinase inhibition, targeting both RAF kinase and receptor tyrosine kinases that promote angiogenesis . It is also known for its ability to induce autophagy, which may contribute to its antitumor effects .

特性

IUPAC Name |

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClF3N4O3.C7H8O3S/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25;1-6-2-4-7(5-3-6)11(8,9)10/h2-11H,1H3,(H,26,30)(H2,28,29,31);2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDHYUQIDRJSTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24ClF3N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047839 | |

| Record name | Sorafenib tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

637.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475207-59-1 | |

| Record name | Nexavar | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475207-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sorafenib tosylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475207591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sorafenib tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)urea mono(4-methylbenzenesulfonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SORAFENIB TOSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T62Q3B36J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

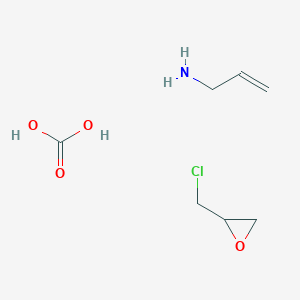

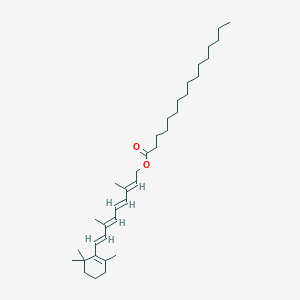

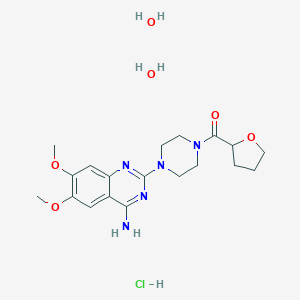

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

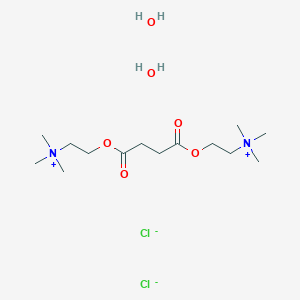

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid](/img/structure/B562.png)